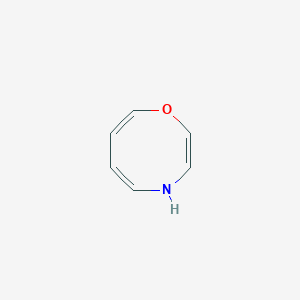
4H-1,4-Oxazocine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1,4-Oxazocine is a heterocyclic compound that features an eight-membered ring containing both nitrogen and oxygen atoms. This compound is part of the broader class of oxazines, which are known for their diverse chemical properties and applications. The structure of this compound makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,4-Oxazocine can be achieved through several methods. One notable method involves a palladium-catalyzed oxa-(4+4)-cycloaddition between 1-azadienes and (2-hydroxymethyl)allyl carbonates. This method yields polycyclic 1,5-oxazocines in good yields under mild reaction conditions . Another approach involves the reaction of phenyloxy phenyl acetic acid with polyphosphoric acid and sodium azide in sulfuric acid, followed by reduction with lithium aluminum hydride .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic compound synthesis, such as the use of catalytic cycloaddition reactions, can be applied. Industrial production would likely involve optimizing these reactions for scale-up, ensuring high yields and purity.
化学反応の分析
Types of Reactions: 4H-1,4-Oxazocine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazocine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various functional groups into the oxazocine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazocine N-oxides, while reduction can produce hydroxy or amino derivatives.
科学的研究の応用
4H-1,4-Oxazocine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers with unique electronic properties.
作用機序
The mechanism of action of 4H-1,4-Oxazocine involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, its unique structure allows it to interact with cellular membranes, potentially disrupting membrane integrity and function. The specific pathways involved depend on the particular application and target of the compound.
類似化合物との比較
1,4-Oxazine: Another heterocyclic compound with a six-membered ring containing nitrogen and oxygen.
4H-Benzo[d][1,3]oxazine: A benzene-fused oxazine known for its biological activities, including anticancer properties.
Uniqueness: 4H-1,4-Oxazocine is unique due to its eight-membered ring structure, which imparts different chemical and physical properties compared to smaller ring oxazines
特性
CAS番号 |
30318-11-7 |
|---|---|
分子式 |
C6H7NO |
分子量 |
109.13 g/mol |
IUPAC名 |
4H-1,4-oxazocine |
InChI |
InChI=1S/C6H7NO/c1-2-5-8-6-4-7-3-1/h1-7H |
InChIキー |
QIROUCHIMHUWAP-UHFFFAOYSA-N |
正規SMILES |
C1=CNC=COC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


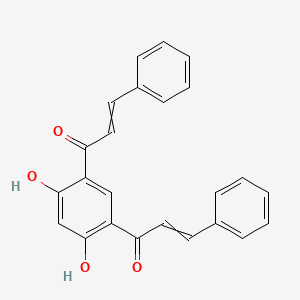
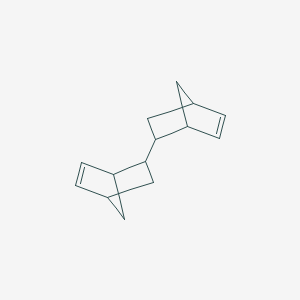
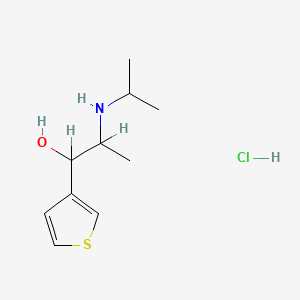
![7-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14680343.png)
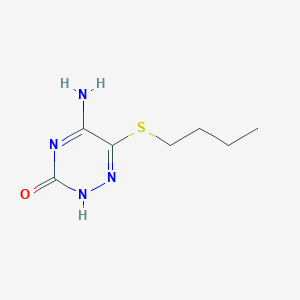
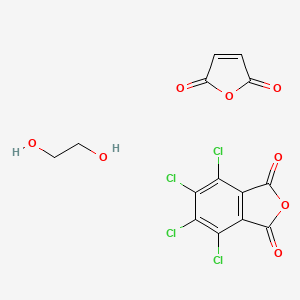
![N-[4-(cycloheptylmethyl)cyclohexyl]acetamide](/img/structure/B14680353.png)
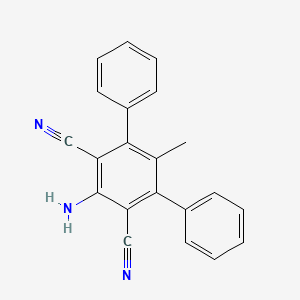
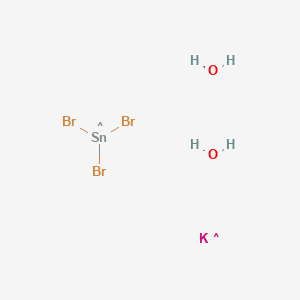
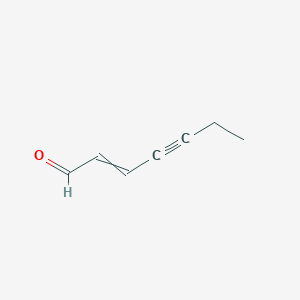
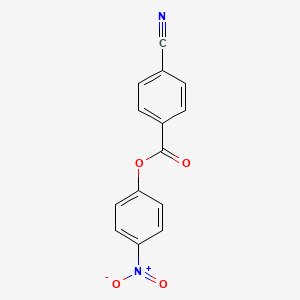
![Benzoic acid, 2-[[(phenylmethyl)amino]thio]-, methyl ester](/img/structure/B14680389.png)
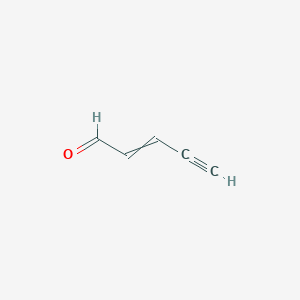
![5-Methyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B14680401.png)
